4-Chloro-2-methyl-2H-1,2,3-triazole
Description
Overview of Nitrogen-Containing Heterocycles in Contemporary Organic Chemistry
Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. nih.govopenmedicinalchemistryjournal.com These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are abundant in nature and form the structural basis of many essential biological molecules, including vitamins, alkaloids, and nucleic acids. nih.govtandfonline.comresearchgate.net Their prevalence extends to synthetic compounds, with over 75% of FDA-approved drugs featuring a nitrogen-containing heterocyclic moiety. nih.govresearchgate.net The unique ability of the nitrogen atom to form hydrogen bonds and coordinate with biological targets makes these scaffolds particularly valuable in drug design. nih.govmsesupplies.com
The diverse applications of nitrogen-containing heterocycles are vast, spanning pharmaceuticals, agrochemicals, polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com Their structural and functional diversity, stemming from the nature and number of heteroatoms, allows for fine-tuning of their physical, chemical, and biological properties. openmedicinalchemistryjournal.com This has made them indispensable in the development of new materials and therapeutic agents. nih.govnih.gov
Importance and Unique Features of the 1,2,3-Triazole Scaffold in Synthetic Design
Among the vast family of nitrogen-containing heterocycles, the 1,2,3-triazole ring system has emerged as a particularly significant scaffold in synthetic chemistry. tandfonline.comchemijournal.com This five-membered ring, containing three adjacent nitrogen atoms, is not commonly found in nature but has garnered immense interest from researchers due to its unique properties and versatile applications. acs.orgnih.gov
The 1,2,3-triazole core is characterized by its aromaticity, high dipole moment, and ability to participate in hydrogen bonding and coordination complexes with metal ions. tandfonline.comchemijournal.com These features contribute to its utility as a stable and reliable linker in the construction of more complex molecules. A pivotal development in the synthesis of 1,2,3-triazoles was the advent of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemijournal.comresearchgate.net This highly efficient and regioselective reaction allows for the reliable formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions, revolutionizing drug discovery and materials science. chemijournal.comorganic-chemistry.org
The 1,2,3-triazole moiety is often considered a bioisostere for amide and ester bonds, enabling its incorporation into peptidomimetics and other biologically active compounds. nih.govresearchgate.net This has led to the development of numerous 1,2,3-triazole-containing derivatives with a wide range of pharmacological activities. tandfonline.comnih.gov
Specific Academic Interest in 4-Chloro-2-methyl-2H-1,2,3-triazole and Related Halogenated 1,2,3-Triazoles
Within the broader class of 1,2,3-triazoles, halogenated derivatives, such as this compound, represent a significant area of academic and industrial research. The introduction of a halogen atom onto the triazole ring provides a synthetically versatile handle for further functionalization. nih.govrsc.org This allows for the late-stage modification of the triazole core through various cross-coupling reactions, opening avenues to a vast array of novel and highly functionalized molecules. nih.govresearchgate.net
The specific compound, this compound, is a subject of interest due to its potential as a building block in the synthesis of agrochemicals and pharmaceuticals. carlroth.comcarlroth.comchemenu.com The presence of the chloro substituent at the 4-position and the methyl group at the 2-position of the 2H-1,2,3-triazole isomer creates a unique electronic and steric environment. The synthesis of N2-substituted 1,2,3-triazoles has traditionally been a challenge, making targeted synthesis of compounds like this compound an area of active investigation. nih.govorganic-chemistry.org
Interactive Data Table: Properties of this compound and a Related Isomer
| Property | This compound | 4-(Chloromethyl)-2-methyl-2H- nih.govopenmedicinalchemistryjournal.comnih.govtriazole |
| CAS Number | 109299-74-3 chemenu.com | 1314973-93-7 carlroth.com |
| Molecular Formula | C3H4ClN3 nih.gov | C4H6ClN3 chembk.com |
| Molar Mass | 117.54 g/mol | 131.56 g/mol chembk.com |
| Predicted Boiling Point | Not readily available | 243.1±32.0 °C chembk.com |
| Predicted Density | Not readily available | 1.36±0.1 g/cm3 chembk.com |
| Predicted pKa | Not readily available | 1.12±0.20 chembk.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-7-5-2-3(4)6-7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHRJYCHTGTCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 4 Chloro 2 Methyl 2h 1,2,3 Triazole and Substituted 1,2,3 Triazole Frameworks
Foundational Cycloaddition Reactions in 1,2,3-Triazole Synthesis
The most fundamental approach to constructing the 1,2,3-triazole ring is the cycloaddition reaction between an azide (B81097) and an alkyne. This reaction class has evolved significantly from its initial discovery, leading to highly efficient and selective methods.
The thermal Huisgen 1,3-dipolar cycloaddition is the seminal reaction for synthesizing 1,2,3-triazoles, first described by Rolf Huisgen. wikipedia.orgwikipedia.org This reaction involves the direct, uncatalyzed reaction of a 1,3-dipole (an azide) with a dipolarophile (an alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgstudy.com The mechanism is a concerted, pericyclic process where the bond-making events occur simultaneously in a single transition state. organic-chemistry.orgstudy.com
A significant drawback of the thermal Huisgen cycloaddition is its lack of regioselectivity when using asymmetric alkynes. wikipedia.orgorganic-chemistry.org The reaction typically requires high temperatures and produces a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers, often in nearly equal amounts. wikipedia.orgorganic-chemistry.org This lack of control and the harsh reaction conditions limit its utility in complex molecular synthesis. The high activation barrier is responsible for the very low reaction rate, even at elevated temperatures. organic-chemistry.org
A major breakthrough in 1,2,3-triazole synthesis was the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.gov This reaction is a prime example of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgaatbio.com The CuAAC reaction proceeds under mild conditions, often at room temperature and in aqueous solutions, and exhibits remarkable regioselectivity. organic-chemistry.orgacs.orgacs.org
Unlike the concerted mechanism of the thermal Huisgen cycloaddition, the CuAAC reaction proceeds through a stepwise pathway. aatbio.com The key step involves the formation of a copper(I) acetylide intermediate from a terminal alkyne. wikipedia.orgnih.govaatbio.com This intermediate then reacts with the azide, leading exclusively to the formation of the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgrsc.org The reaction shows an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate. organic-chemistry.orgacs.org This method's efficiency and selectivity have made it a widely used tool for synthesizing 1,4-disubstituted triazoles in diverse applications. nih.govrsc.orgthieme-connect.de
To complement the CuAAC reaction, which selectively yields 1,4-isomers, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) was developed to provide access to the 1,5-disubstituted regioisomers. wikipedia.orgacs.orgacs.org This reaction typically employs pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes as catalysts. organic-chemistry.orgorganic-chemistry.org The RuAAC reaction regioselectively joins azides and terminal alkynes to form 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.org
The proposed mechanism for RuAAC differs significantly from CuAAC and does not involve the formation of a metal acetylide. wikipedia.org Instead, it is thought to proceed via the oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgorganic-chemistry.org This is followed by reductive elimination, which releases the 1,5-triazole product. organic-chemistry.orgorganic-chemistry.org A key advantage of RuAAC over CuAAC is its ability to tolerate internal alkynes, providing a route to fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles. wikipedia.orgacs.orgorganic-chemistry.org
| Feature | Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | None (Thermal) | Copper(I) | Ruthenium(II) (e.g., Cp*RuCl) |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | 1,4-disubstituted | 1,5-disubstituted |
| Reaction Conditions | High temperature | Mild (often room temp.), aqueous compatible | Mild to moderate heating |
| Mechanism | Concerted [2+3] cycloaddition | Stepwise, via copper acetylide | Stepwise, via ruthenacycle intermediate |
| Alkyne Scope | Terminal and Internal | Terminal only | Terminal and Internal |
Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles
While cycloaddition reactions provide the foundational 1H-1,2,3-triazole ring, the synthesis of N2-substituted isomers like 4-Chloro-2-methyl-2H-1,2,3-triazole requires distinct strategies. Direct functionalization of the pre-formed triazole ring often leads to regioselectivity challenges.
The direct alkylation or arylation of an unsubstituted 1H-1,2,3-triazole presents a significant challenge because all three nitrogen atoms are potential nucleophiles. scielo.brresearchgate.net This can lead to a mixture of N1 and N2-substituted products (and N3 in some cases). scielo.br Generally, N1-alkylation is the kinetically favored pathway due to higher electron density, while the N2-substituted products are often the thermodynamically more stable isomers. scielo.brresearchgate.net
Several strategies have been developed to overcome this challenge and achieve regioselective N2-substitution:
Steric Hindrance: Introducing bulky substituents at the C4 and C5 positions of the triazole ring sterically disfavors substitution at the adjacent N1 and N3 positions, thereby directing incoming electrophiles to the N2 position. scielo.brresearchgate.netnih.gov
Directing Groups: The presence of a removable group, such as bromine, at the C4 position can direct alkylation selectively to the N2 position. organic-chemistry.org The bromo group can later be removed via hydrogenation or used in cross-coupling reactions to synthesize more complex triazoles. organic-chemistry.org
Catalysis: Gold-catalyzed reactions of NH-1,2,3-triazoles with vinyl ethers have been shown to produce N2-alkylated products with high selectivity. nih.govrsc.org Palladium-catalyzed methods have also been developed for the N2-arylation of 1,2,3-triazoles. nih.gov
N-Sulfonyl-1,2,3-triazoles: Using N-sulfonyl-1,2,3-triazoles as starting materials allows for highly regioselective base-induced or radical-initiated substitution at the N2 position. acs.orgacs.orgresearchgate.net The sulfonyl group acts as a leaving group, facilitating the formation of the desired N2-substituted product. researchgate.net
| Method | Reactants | Conditions | Outcome |
| Steric Direction | 4,5-disubstituted-1H-1,2,3-triazole + Alkyl Halide | Base | Preferential N2-alkylation |
| Bromo-Directing Group | 4-Bromo-1H-1,2,3-triazole + Alkyl Halide | K₂CO₃, DMF, -10°C | Regioselective N2-alkylation |
| Gold Catalysis | 1H-1,2,3-triazole + Vinyl Ether | Gold Catalyst | N2-alkylation |
| Base-Induced Desulfonylation | N-sulfonyl-1,2,3-triazole + Alkyl Bromide | Base, Room Temp. | Highly regioselective N2-alkylation |
Beyond direct functionalization, indirect methods involving molecular rearrangements can also yield N2-substituted 1,2,3-triazoles. The Boulton-Katritzky rearrangement is a notable example of such a transformation. researchgate.net This reaction involves the rearrangement of certain heterocyclic systems in the presence of acid or base. researchgate.net For the synthesis of N2-substituted 1,2,3-triazoles, this can involve the reaction of hydrazones derived from oxadiazoles (B1248032). scielo.brresearchgate.net However, the practical application of this method is often limited by the accessibility and synthesis of the required starting heterocyclic precursors. scielo.br
Introduction of Halogen Functionality at the C4 Position of 1,2,3-Triazoles
The introduction of a halogen atom onto the 1,2,3-triazole ring is a key transformation for creating versatile synthetic intermediates. The C4 and C5 positions of the triazole ring can be selectively functionalized depending on the reaction conditions and the nature of the substituents on the nitrogen atoms.
Strategies for 4-Halogenated (Chloro, Bromo, Iodo) 1,2,3-Triazole Synthesis
Direct halogenation of pre-formed 1,2,3-triazoles is a common and effective strategy. A highly regioselective method for the halogenation of 2-substituted-1,2,3-triazoles has been developed via sp² C–H activation, allowing for the synthesis of 4-halo-2-substituted-1,2,3-triazoles. rsc.org This approach is compatible with a range of functional groups, including existing halogen atoms and both electron-donating and electron-withdrawing groups. rsc.org
Another strategy involves a process-controlled regiodivergent copper-catalyzed reaction. For instance, the cycloaddition between bromo(phosphoryl)ethyne and an azide can yield either 4-bromo- or 5-bromo-1,2,3-triazoles depending on the reaction pathway. A one-pot dephosphorylation of the starting alkyne with an azide leads to the 4-bromo-1,2,3-triazole isomer. nih.gov
Role of N-Halosuccinimide and other Halogenating Agents in Triazole Functionalization
N-Halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are widely used reagents for the halogenation of various heterocyclic compounds, including 1,2,3-triazoles. These reagents offer a source of electrophilic halogen atoms that can react with the electron-rich triazole ring.
The regioselectivity of halogenation using NXS reagents can be influenced by the substituents on the triazole ring and the reaction conditions. For 2-substituted-1,2,3-triazoles, C-H activation strategies can direct halogenation specifically to the C4 and C5 positions. rsc.org Mechanochemical methods have also been employed for bromination, where a triazolo-phthalazine was reacted with sodium bromide and Oxone to afford the brominated product quantitatively. nih.gov
Below is a table summarizing common halogenating agents and their applications in triazole synthesis.
| Halogenating Agent | Halogen Introduced | Typical Application/Substrate | Notes |
| N-Chlorosuccinimide (NCS) | Chlorine | Direct C-H chlorination of 2-substituted-1,2,3-triazoles | Provides a source of electrophilic chlorine. |
| N-Bromosuccinimide (NBS) | Bromine | Regioselective C-H bromination of triazole rings | Commonly used for introducing a bromine handle for further cross-coupling reactions. |
| N-Iodosuccinimide (NIS) | Iodine | Direct iodination of activated triazole systems | Iodine is a good leaving group, making iodo-triazoles valuable synthetic intermediates. |
| Sodium Bromide / Oxone | Bromine | Mechanochemical bromination of triazolophthalazine | A green chemistry approach that can provide quantitative yields. nih.gov |
Mechanistic Investigations of 1,2,3-Triazole Formation Pathways
The formation of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. While the thermal reaction often lacks regioselectivity and requires harsh conditions, the development of catalytic methods has revolutionized the synthesis of these heterocycles. nih.govorganic-chemistry.org
Detailed Reaction Mechanisms of Metal-Catalyzed Cycloadditions
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cu(I)-catalyzed reaction is a cornerstone of "click chemistry," providing exclusive formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgaatbio.comnih.gov The mechanism is generally accepted to proceed through the following key steps: nih.gov
Formation of a Copper-Acetylide: A terminal alkyne reacts with a Cu(I) species to form a copper-acetylide intermediate. The coordination to copper significantly increases the acidity of the alkyne's terminal proton. nih.gov Kinetic studies have suggested that the reaction rate has a second-order dependence on the copper concentration, implying the involvement of a dinuclear copper intermediate. nih.govkaust.edu.sa
Coordination and Cyclization: The organic azide coordinates to the copper center, and a stepwise cycloaddition occurs. This involves the formation of a six-membered copper-containing metallacycle.
Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue. uq.edu.au
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, ruthenium catalysts, such as [Cp*RuCl] complexes, selectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgnih.gov A key difference is that RuAAC can also be utilized with internal alkynes to yield fully substituted triazoles. organic-chemistry.orgnih.govorganic-chemistry.org The proposed mechanism does not involve a ruthenium-acetylide intermediate and proceeds as follows: organic-chemistry.orgwikipedia.orgacs.org
Oxidative Coupling: The reaction begins with the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.govacs.org
Regioselectivity Determination: The first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. This step controls the regioselectivity of the reaction. nih.govacs.org
Reductive Elimination: The cycle concludes with the rate-determining reductive elimination of the triazole product, which regenerates the active ruthenium catalyst. organic-chemistry.orgacs.org
Metal-Free and Organocatalytic Cyclization Mechanisms
While metal-catalyzed reactions are highly efficient, concerns about metal toxicity have driven the development of metal-free alternatives. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This approach utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst. acs.org The reaction proceeds via a concerted [3+2] cycloaddition mechanism, similar to the classical Huisgen cycloaddition, and is highly effective under physiological conditions. wikipedia.org
Organocatalytic Cycloadditions: Organocatalysis offers a powerful metal-free strategy for triazole synthesis with high regioselectivity. sci-hub.se
Enamine/Dienamine Catalysis: Secondary amines like pyrrolidine (B122466) or diethylamine can catalyze the reaction between α,β-unsaturated ketones or aldehydes and azides. sci-hub.sersc.org The mechanism involves the formation of a nucleophilic enamine or dienamine intermediate from the carbonyl compound, which then undergoes a regioselective cycloaddition with the azide. sci-hub.sersc.org
Isobenzofuran Catalysis: A computationally designed diarylisobenzofuran has been shown to act as an organocatalyst. nih.govacs.orgacs.org The catalytic cycle involves a Diels-Alder reaction between the alkyne and the isobenzofuran, followed by a 1,3-dipolar cycloaddition with the azide, and a final retro-Diels-Alder reaction to release the triazole product and regenerate the catalyst. nih.govacs.org This method can enhance both the rate and regioselectivity of the cycloaddition. nih.govacs.org
Base-Catalyzed Reactions: Strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the cycloaddition of compounds with active methylene (B1212753) groups (e.g., β-ketoesters) and azides, yielding highly substituted triazoles. nih.govresearchgate.net Similarly, cesium carbonate in DMSO has been shown to be a unique system for promoting the reaction between β-carbonyl phosphonates and azides. nih.govacs.org
Influence of Substrate and Catalyst Parameters on Reaction Efficiency and Regioselectivity
The outcome of the azide-alkyne cycloaddition is highly dependent on the chosen synthetic route and the nature of the reactants.
| Parameter | Influence on Reaction | Examples |
| Catalyst Choice | Determines regioselectivity. | Copper(I) catalysts yield 1,4-disubstituted triazoles. organic-chemistry.orgnih.govRuthenium(II) catalysts, such as Cp*RuCl, yield 1,5-disubstituted triazoles. organic-chemistry.orgwikipedia.orgorganic-chemistry.org |
| Substrate (Alkyne) | Steric and electronic properties affect rate and regioselectivity. | In CuAAC, only terminal alkynes are generally reactive. organic-chemistry.org RuAAC is effective for both terminal and internal alkynes. organic-chemistry.orgorganic-chemistry.org In metal-free reactions, electron-withdrawing groups on the alkyne can accelerate the reaction. |
| Substrate (Azide) | Electronic properties influence reactivity. | Aryl azides are often more reactive than alkyl azides in some catalytic systems due to electronic effects. nih.gov Bulky substituents on the azide can decrease the reaction rate. |
| Solvent/Base System | Can significantly enhance reaction efficiency and influence the mechanism. | In organocatalytic reactions, polar aprotic solvents like DMSO are often effective. nih.govnih.govacs.org The choice of base (e.g., Cs₂CO₃ vs. KOH) can be crucial for achieving high yields. nih.govacs.org The use of ionic liquids can also improve reaction rates and regioselectivity. nih.gov |
Advanced Catalytic Methods and System Design for 1,2,3-Triazole Synthesis
The development of advanced catalytic systems has revolutionized the synthesis of 1,2,3-triazoles, enabling high efficiency, regioselectivity, and sustainability. rsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," typically yielding 1,4-disubstituted 1,2,3-triazoles. acs.orgrsc.orgrsc.org Concurrently, ruthenium-based catalysts have been developed to selectively produce 1,5-disubstituted isomers. mdpi.com These catalytic systems are broadly categorized into homogeneous and heterogeneous approaches, each with distinct advantages and applications.
Homogeneous catalysis in 1,2,3-triazole synthesis is characterized by catalysts that are in the same phase as the reactants, typically in a liquid solution. This approach often provides high catalytic activity and selectivity.
The primary challenge in copper-catalyzed homogeneous systems is the instability of the active Cu(I) oxidation state, which readily oxidizes to the inactive Cu(II) species. benthamdirect.comresearchgate.net A common strategy to overcome this is the in situ reduction of Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. benthamdirect.comresearchgate.net The resulting Cu(I) must then be stabilized by ligands to maintain its catalytic activity. benthamdirect.comresearchgate.net The goal of modern homogeneous catalysis is to develop ligands that can both reduce and stabilize the copper ion without impeding the reaction. benthamdirect.com Various copper complexes with N-heterocyclic carbene (NHC) ligands, such as [Cu(IPr)Cl], have been examined as effective homogeneous catalysts. mdpi.comilacadofsci.com
Ruthenium complexes, such as Cp*RuCl(PPh₃)₂, serve as effective homogeneous catalysts for the synthesis of 1,5-disubstituted and fully substituted 1,2,3-triazoles from terminal and internal alkynes, respectively. acs.org The catalytic cycle for ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) involves the displacement of spectator ligands by the azide and alkyne, forming an activated intermediate that leads to the 1,5-disubstituted product. mdpi.com
Table 1: Examples of Homogeneous Catalytic Systems for 1,2,3-Triazole Synthesis
| Catalyst System | Reactants | Product Regioselectivity | Key Features |
|---|---|---|---|
| CuSO₄ / Sodium Ascorbate | Terminal Alkynes + Azides | 1,4-disubstituted | In situ generation of Cu(I); widely used "click" reaction. benthamdirect.comilacadofsci.com |
| [Cu(IPr)Cl] (NHC Complex) | Benzyl Azide + Phenyl Propargyl Ether | 1,4-disubstituted | Pre-formed, stable Cu(I) catalyst. mdpi.comilacadofsci.com |
| Cp*RuCl(PPh₃)₂ | Terminal Alkynes + Azides | 1,5-disubstituted | Effective for producing the less common 1,5-isomer. acs.org |
| Pd(0)-Cu(I) Bimetallic | Terminal Alkynes + Allyl Carbonate + TMSN₃ | 2-substituted | Enables synthesis of N2-substituted triazoles. organic-chemistry.orgnih.gov |
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including simplified catalyst separation, recovery, and recyclability. rsc.org This approach is central to developing more sustainable and industrially viable synthetic processes.
A variety of solid supports have been employed to immobilize copper catalysts. These include:
Copper on Charcoal (Cu/C): This robust and inexpensive catalyst has been used effectively in continuous flow systems for the synthesis of 1-mono and 1,4-disubstituted 1,2,3-triazoles with high yields and good functional group tolerance. rsc.org
Nanoparticles: Copper nanoparticles (CuNPs) supported on materials like functionalized zeolites offer high catalytic activity. researchgate.net Magnetic nanoparticles (e.g., Fe₃O₄) have been used to create catalysts that can be easily separated from the reaction mixture using an external magnet and reused multiple times. nih.gov
Zeolites and Mesoporous Silica (B1680970): A well-defined copper(I) isonitrile complex has been shown to be an efficient heterogeneous catalyst in water, allowing for recycling without significant loss of activity. organic-chemistry.org Similarly, ruthenium complexes have been anchored onto mesoporous zeolite SBA-15 to create a recyclable catalyst for the one-pot synthesis of 1,4-disubstituted triazoles in water. mdpi.comrsc.org
These supported systems often function effectively in green solvents like water and ethanol and may not require an external reducing agent, further enhancing their environmental credentials. benthamdirect.comresearchgate.net
Table 2: Selected Heterogeneous Catalysts for 1,2,3-Triazole Synthesis
| Catalyst | Support Material | Solvent | Key Advantages |
|---|---|---|---|
| Copper | Charcoal | Dichloromethane (DCM) | Suitable for continuous flow synthesis; robust and inexpensive. rsc.org |
| Copper(I) | Isonitrile Complex | Water | Recyclable for at least five runs via simple filtration. organic-chemistry.org |
| Ruthenium(II) | Mesoporous Zeolite SBA-15 | Water | Highly efficient, reusable, and promotes reaction in a green solvent. mdpi.comrsc.org |
| Fe/Cu | Arabic Gum / Fe₃O₄ Nanoparticles | Water | Magnetically separable and reusable; high efficiency at room temperature. nih.gov |
In line with the principles of green chemistry, significant efforts have been directed toward developing more environmentally friendly methods for 1,2,3-triazole synthesis. nih.govrsc.org These approaches focus on minimizing energy consumption, reducing waste, and using non-hazardous solvents. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering substantial benefits over conventional heating. nih.govproquest.com For 1,2,3-triazole synthesis, microwave assistance can dramatically decrease reaction times from hours to minutes and often leads to improved product yields. acs.orgnih.gov This technique has been successfully applied to three-component reactions involving alkyl halides, sodium azide, and alkynes, generating the triazole products in a single step without isolating potentially unstable organic azide intermediates. acs.org The rapid and efficient heating provided by microwaves can also prevent the decomposition of sensitive substrates. researchgate.net
Green Solvents and Other Approaches: The replacement of volatile and toxic organic solvents is a key goal of green chemistry. Several sustainable solvent systems have been successfully employed for triazole synthesis:
Water: As a non-toxic and abundant solvent, water is an ideal medium for CuAAC reactions, often leading to high yields and selectivity. rsc.orgconsensus.app The hydrophilic nature of some heterogeneous catalysts makes them particularly effective in aqueous media. nih.gov
Glycerol: This biodegradable and non-toxic solvent has been used for one-pot, three-component syntheses of 1,2,3-triazoles at room temperature. consensus.app
Deep Eutectic Solvents (DES): Novel copper(II)-based acidic deep eutectic solvents have been developed that act as both the catalyst and the reaction medium, are reusable, and facilitate reactions under base-free conditions. consensus.app
Ultrasound: Sonication is another alternative energy source that has been used to promote CuAAC reactions, often resulting in shorter reaction times and high yields. nih.gov
Table 3: Comparison of Conventional vs. Green Synthesis Methods for 1,2,3-Triazoles
| Method | Conditions | Reaction Time | Yield | Ref. |
|---|---|---|---|---|
| Conventional Heating | 10-(prop-2-yn-1-yl)acridone + aromatic azides, CuI, DMF | 4–8 hours | Moderate to Good | proquest.com |
| Microwave-Assisted | Same reactants as above | Minutes | High | proquest.com |
| Conventional Heating | N-acylation of amide derivatives | > 4 hours | --- | nih.gov |
| Microwave-Assisted | Same reactants as above | 1 minute | 85% | nih.gov |
| Conventional Method | Synthesis of N-substituted propenamide derivative | Several hours | --- | nih.gov |
| Microwave-Assisted | Same reactants as above | 33–90 seconds | 82% | nih.gov |
The utility of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups. Catalytic methods for 1,2,3-triazole synthesis are notable for their broad applicability.
The copper-catalyzed "click" reaction is renowned for its exceptional functional group tolerance, proceeding efficiently in the presence of a wide array of functionalities without the need for protecting groups. acs.orgnih.gov This makes the reaction suitable for complex molecule synthesis and bioconjugation applications. rsc.org Catalytic systems have been shown to be compatible with both electron-rich and electron-deficient aryl azides and a diverse range of terminal and internal alkynes. acs.org
For instance, a robust flow synthesis protocol using a copper-on-charcoal catalyst demonstrated good tolerance for various functional groups on both the azide and alkyne partners. rsc.org Similarly, a CuAAC/persulfuration reaction was reported with a wide substrate scope and complete regioselectivity. nih.gov While aryl azides are common substrates, reactions involving benzyl and alkyl azides can sometimes be less effective under certain conditions. acs.org The development of new catalytic systems continues to expand the scope of accessible triazole structures, including those with sensitive functional groups like tertiary alcohols. acs.orgnih.gov Methods for synthesizing 2,4-disubstituted-1,2,3-triazoles often involve the regioselective alkylation of NH-triazole precursors, such as reacting a 4-bromo-NH-1,2,3-triazole with an alkyl halide, which shows good compatibility with subsequent cross-coupling reactions. organic-chemistry.org
Table 4: Examples of Substrate Scope in 1,2,3-Triazole Synthesis
| Reaction Type | Catalyst | Substrates | Functional Group Tolerance |
|---|---|---|---|
| CuAAC in Flow | Copper-on-Charcoal | Phenyl azide, phenylacetylene, various substituted derivatives | High; allows for quantitative formation of product. rsc.org |
| CuAAC/Persulfuration | CuI / LiOᵗBu | Various azides and alkynes + electrophilic persulfur reagent | Excellent; produces single regioisomers. nih.gov |
| Cs₂CO₃-mediated Cyclization | None (Base-mediated) | β-carbonyl phosphonates + aryl, benzyl, and alkyl azides | Good; accommodates both electron-deficient and -rich aryl azides. Benzyl and alkyl azides were less reactive. acs.org |
| Three-Component Reaction | Pd(0)-Cu(I) | Unactivated terminal alkynes, allyl carbonate, trimethylsilyl azide | Broad; enables synthesis of diverse 2-allyl-substituted-1,2,3-triazoles. nih.gov |
Chemical Reactivity and Transformations of 4 Chloro 2 Methyl 2h 1,2,3 Triazole Derivatives
Reactivity Profile of the 1,2,3-Triazole Ring System
The 1,2,3-triazole ring is an aromatic, five-membered heterocycle containing three adjacent nitrogen atoms. wikipedia.orgresearchgate.net This structure is surprisingly stable compared to other organic compounds with three consecutive nitrogen atoms. wikipedia.org The stability of the triazole ring is attributed to its aromatic character, arising from the delocalization of six π-electrons across the sp²-hybridized atoms of the ring. researchgate.netnih.govacs.org The 1,2,3-triazole ring system can be considered π-excessive, which influences its reactivity. researchgate.net
The presence of three nitrogen atoms makes the 1,2,3-triazole ring and its derivatives energy-rich heterocycles. nih.gov The nitrogen atoms also influence the electronic distribution within the ring, rendering the carbon atoms susceptible to certain reactions. For instance, 1,2,3-triazoles can undergo electrophilic substitution at either carbon or nitrogen atoms. nih.gov The reactivity can be finely tuned by the nature of the substituents on the ring. nih.gov
Nucleophilic Substitution Reactions at the C4-Chlorine Position
The presence of a chlorine atom at the C4 position of the 2-methyl-2H-1,2,3-triazole ring introduces a key site for functionalization through nucleophilic substitution reactions.
Mechanisms and Scope of Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-1,2,3-Triazoles
Aryl halides, including 4-chloro-1,2,3-triazoles, are generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions due to the high energy of the aryl cation intermediate and the steric hindrance of the aromatic ring. wikipedia.org However, nucleophilic aromatic substitution (SNAr) can occur, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgpressbooks.pub The SNAr mechanism is a two-step process involving the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. pressbooks.pubresearchgate.net
The triazole ring itself, with its three nitrogen atoms, acts as an electron-withdrawing group, which can facilitate SNAr reactions. acs.org The presence of additional electron-withdrawing substituents on the triazole ring further enhances its reactivity towards nucleophilic attack. pressbooks.pub A variety of nucleophiles, including amines, alkoxides, and carbon nucleophiles, can displace the chlorine atom at the C4 position of activated triazoles. beilstein-journals.org For example, 2,6-bistriazolylpurines undergo SNAr reactions with O- and C-nucleophiles, demonstrating the ability of the 1,2,3-triazolyl ring at the C6 position to act as a leaving group. beilstein-journals.org
Influence of Electronic and Steric Effects on C4 Reactivity
The reactivity of the C4-chlorine in 4-chloro-1,2,3-triazoles towards nucleophilic substitution is significantly influenced by both electronic and steric factors.
Electronic Effects: The presence of electron-withdrawing groups on the triazole ring is crucial for activating the C4 position towards nucleophilic attack. These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance or inductive effects. pressbooks.pub The electron-accepting character of the triazole ring can be significantly reinforced by the addition of various electron-withdrawing substituents. acs.org The more electron-withdrawing the substituents, the more readily the SNAr reaction occurs. pressbooks.pub For instance, the presence of a nitro group ortho or para to the halogen leaving group greatly favors the SNAr mechanism. wikipedia.org
Steric Effects: While electronic effects are often dominant, steric hindrance can also play a role in the reactivity of the C4 position. Bulky groups near the reaction center can impede the approach of the nucleophile, slowing down the rate of substitution. The modular nature of triazole synthesis allows for the fine-tuning of steric properties to control reactivity. nih.gov
Functionalization and Derivatization Strategies of the Triazole Core
Beyond nucleophilic substitution at the C4 position, the 1,2,3-triazole core offers other avenues for functionalization and derivatization, allowing for the construction of complex molecular architectures.
C-H Functionalization on the Triazole Ring
Direct C-H functionalization has emerged as a powerful and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of 1,2,3-triazoles, metal-catalyzed C-H functionalization has become a significant strategy for introducing various substituents onto the triazole ring. rsc.org
Palladium and copper are common catalysts employed for the C-H functionalization of triazoles. rsc.org These reactions often utilize directing groups to achieve high regioselectivity. mdpi.comnih.gov For example, triazole-based directing groups have been successfully used in iron-catalyzed C-H arylations and alkylations of amides and amines with high yields and regioselectivity. nih.gov Ruthenium-catalyzed C-H arylations of aromatic amides have also been achieved using modular triazole-based directing groups. researchgate.net These methods provide a versatile approach to synthesize a wide array of substituted 1,2,3-triazoles. rsc.org
Cycloaddition Reactions of the Triazole Ring to Form Fused Heterocycles
The 1,2,3-triazole ring can participate in cycloaddition reactions to construct fused heterocyclic systems. A particularly important transformation is the intramolecular azide-alkyne cycloaddition (IAAC). nih.govthieme-connect.com This reaction involves a molecule containing both an azide (B81097) and an alkyne functionality, which undergo an intramolecular Huisgen cycloaddition to form a triazole-fused ring system. nih.gov The IAAC reaction often proceeds with high regioselectivity and can be performed under mild, metal-free conditions due to the entropic advantage of the intramolecular process. nih.gov
Furthermore, 1,2,3-triazole derivatives can be involved in other types of cycloaddition reactions. For instance, the Diels-Alder reaction of 1,2,3-triazole-substituted vinamidines with inverse electron demand has been used to form new pyridazine (B1198779) derivatives. researchgate.net These cycloaddition strategies provide access to a diverse range of complex, fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govthieme-connect.com
Post-Synthetic Modifications and Derivatizations of Triazole Adducts
The 2-substituted-2H-1,2,3-triazole scaffold, including derivatives like 4-Chloro-2-methyl-2H-1,2,3-triazole, serves as a versatile platform for further chemical modifications. The presence of a halogen atom, such as chlorine at the C4 position, provides a reactive handle for introducing a wide array of functional groups, thereby enabling the synthesis of diverse molecular architectures. These post-synthetic modifications are crucial for fine-tuning the chemical and physical properties of the triazole core for various applications.
The primary strategies for the derivatization of halogenated 2H-1,2,3-triazoles involve nucleophilic substitution and metal-catalyzed cross-coupling reactions. While direct studies on this compound are not extensively detailed in the provided literature, the reactivity can be inferred from analogous 4-bromo-2-substituted-1,2,3-triazoles. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides is a regioselective process that yields 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org These bromo-derivatives are excellent substrates for subsequent Suzuki cross-coupling reactions to create C-C bonds, or hydrogenation to produce 2,4-disubstituted triazoles. organic-chemistry.org It is anticipated that this compound would undergo similar transformations, although potentially at different reaction rates.
Another significant derivatization pathway involves the modification of other substituents on the triazole ring. For example, research on 5-aryl-4-trifluoroacetyltriazoles demonstrates that the trifluoroacetyl group can be transformed into a variety of amides by reacting the 2-arylated triazoles with primary and secondary amines at elevated temperatures. nih.gov This indicates that if a suitable functional group were present on the this compound core, it could be similarly modified post-synthesis.
The table below summarizes representative derivatization reactions applicable to halogenated 2-substituted-1,2,3-triazoles, which could be adapted for this compound.
| Starting Material | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 4-Bromo-2-alkyl-2H-1,2,3-triazole | ArB(OH)₂, Pd catalyst, base | 4-Aryl-2-alkyl-2H-1,2,3-triazole | Good to High | organic-chemistry.org |
| 4-Bromo-2-alkyl-2H-1,2,3-triazole | H₂, Pd/C | 2,4-Disubstituted-2H-1,2,3-triazole | Good to High | organic-chemistry.org |
| 2-Aryl-4-trifluoroacetyl-5-aryl-2H-1,2,3-triazole | Primary/Secondary Amine, Heat | 4-(Amide)-2,5-diaryl-2H-1,2,3-triazole | Good to High | nih.gov |
| 2-(Aryl)-4,5-dibromo-2H-1,2,3-triazole | 1. Isopropylmagnesium chloride, THF, -78 to -10 °C 2. CO₂ | 5-Bromo-2-(aryl)-2H-1,2,3-triazole-4-carboxylic acid | 82-96% | google.com |
Stability and Aromaticity Considerations of 2H-1,2,3-Triazoles within Reaction Contexts
The 1,2,3-triazole ring is a notably stable aromatic heterocycle. wikipedia.org This stability arises from the delocalization of six π-electrons across the five-membered ring, a characteristic feature of aromatic compounds. researchgate.netguidechem.com The 1,2,3-triazole system exists in different tautomeric forms, primarily the 1H- and 2H-tautomers. guidechem.com In the gas phase and non-polar solvents, the 2H-1,2,3-triazole tautomer is generally considered to be more stable than the 1H form. nih.gov For the specific compound this compound, the nitrogen at position 2 is substituted with a methyl group, which locks the molecule in the stable 2H configuration.
The aromatic nature of the 2H-1,2,3-triazole ring confers significant resistance to hydrolysis, oxidation, and enzymatic degradation. guidechem.comnih.gov This inherent stability is a key factor in its utility as a building block in various chemical syntheses, as the ring system remains intact under a broad range of reaction conditions used for post-synthetic modifications. tandfonline.com
The aromaticity of the triazole ring can be quantified by various theoretical and experimental methods. The ionization energy of 1,2,3-triazole is 10.06 eV, which is higher than that of other aromatic heterocycles like imidazole (B134444) and pyrazole, indicating a more stable electronic system. guidechem.com The atoms within the ring are sp² hybridized, allowing for the delocalization of the 6π electrons. guidechem.comtandfonline.com
The substituents on the triazole ring can influence its electronic properties and, by extension, its stability and aromaticity. In this compound, the electron-withdrawing nature of the chlorine atom at the C4 position and the electron-donating methyl group at the N2 position will modulate the electron density within the ring. However, these substitutions are not expected to disrupt the fundamental aromatic character of the 2H-1,2,3-triazole core. The high stability of the ring is evidenced by its persistence through reactions such as the flash vacuum pyrolysis of the parent 1,2,3-triazole, which requires temperatures of 500 °C to induce fragmentation. wikipedia.org
The table below provides a summary of key properties related to the stability and aromaticity of the 1,2,3-triazole ring system.
| Property | Value/Description | Significance | Reference |
|---|---|---|---|
| Tautomeric Stability | 2H-tautomer is more stable than the 1H-tautomer in the gas phase. | The 2-methyl substitution locks the molecule in its more stable tautomeric form. | nih.gov |
| Aromaticity | Characterized by 6π electron delocalization over the sp² hybridized ring atoms. | Confers high stability and resistance to degradation. | researchgate.netguidechem.com |
| Chemical Stability | Resistant to hydrolysis, oxidation, and many chemical reagents. | Allows for a wide range of post-synthetic modifications without ring cleavage. | guidechem.comnih.gov |
| Ionization Energy | 10.06 eV | Indicates a stable electronic configuration compared to other azoles. | guidechem.com |
Advanced Structural Characterization of 4 Chloro 2 Methyl 2h 1,2,3 Triazole and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of triazole derivatives. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁵N, detailed information about the molecular framework can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial information for identifying the positional isomers of substituted triazoles. The chemical shift of the triazole ring proton is particularly sensitive to the substitution pattern. For instance, in 1,2,3-triazoles, the C-H proton signal can help differentiate between 1,4-, 1,5-, and 2,4-disubstituted isomers. The protons of the methyl group in 4-Chloro-2-methyl-2H-1,2,3-triazole would exhibit a characteristic singlet in a specific chemical shift range, while the absence of a triazole ring proton signal confirms the substitution at both C4 and N2 positions.
The distinction between isomers is often achieved by observing the chemical shifts of the substituents' protons. For example, the protons of a substituent on N-1 of the triazole ring will have a different chemical environment and thus a different chemical shift compared to the same substituent on N-2. In many substituted 1,2,3-triazoles, the N2-substituted isomer is often the major product formed in synthesis. arkat-usa.org The ¹H NMR spectrum of a 1H-1,2,3-triazole derivative typically shows a characteristic singlet for the triazole proton (–CH–N₃) around δ 8.05 ppm. nih.gov The chemical shifts of protons on substituents, such as methylene (B1212753) groups attached to the triazole nitrogen, can also provide evidence for the point of attachment. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Substituted Triazole Analogs
| Proton Type | Example Compound Class | Chemical Shift Range (ppm) | Source(s) |
| Triazole Ring CH | 1H-1,2,3-triazole derivatives | 7.90 - 8.16 | nih.gov |
| N-CH₂ (Methylene) | Methylene-substituted triazoles | 4.41 - 5.65 | nih.govurfu.ru |
| N-CH₃ (Methyl) | N-methylated triazoles | ~2.48 | nih.gov |
| Aromatic Protons | Phenyl-substituted triazoles | 6.59 - 8.26 | nih.govnih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the triazole ring carbons are diagnostic for the substitution pattern and the isomeric form. For this compound, two distinct signals would be expected for the C4 and C5 carbons of the triazole ring. The chemical shift of C4 would be significantly influenced by the attached chlorine atom, while the C5 chemical shift would also be affected.
Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Carbons in Substituted Triazole Analogs
| Carbon Type | Example Compound Class | Chemical Shift Range (ppm) | Source(s) |
| Triazole Ring C=C | Substituted 1,2,3-triazoles | 119.4 - 147.6 | nih.gov |
| Triazole Ring C-S | Triazole-thiones | ~167.0 | mdpi.com |
| N-CH₂ (Methylene) | Methylene-substituted triazoles | ~59.0 | urfu.ru |
| N-CH₃ (Methyl) | N-methylated triazoles | ~32.7 | researchgate.net |
| Aromatic Carbons | Phenyl-substituted triazoles | 111.0 - 150.8 | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a particularly powerful technique for studying nitrogen-rich heterocycles like triazoles. researchgate.net It provides direct insight into the electronic environment of each nitrogen atom in the ring. This is exceptionally useful for unambiguously determining the site of alkylation, a common challenge in triazole chemistry. For this compound, the ¹⁵N NMR spectrum would show distinct signals for N1, N2, and N3, with the chemical shift of N2 being characteristic of a substituted nitrogen atom.
The chemical shifts of the nitrogen atoms in the 1,2,3-triazole ring are highly dependent on whether they are protonated or substituted, allowing for clear differentiation between isomers. acs.org Theoretical calculations (GIAO-DFT) of ¹⁵N NMR chemical shifts often show good agreement with experimental values, further supporting unambiguous structural characterization. rsc.org The combination of experimental ¹⁵N NMR data with computational analysis provides a robust methodology for distinguishing between 1,4-, 1,5-, and 2,4-disubstituted 1,2,3-triazoles. rsc.org
Table 3: Illustrative ¹⁵N NMR Chemical Shift Differences for Isomeric Triazoles
| Isomer Type | Nitrogen Atom | Typical Chemical Shift Environment | Source(s) |
| 1-Substituted | N1 | Substituted (e.g., alkylated) | acs.orgrsc.org |
| N2 | Unsubstituted, double bond character | acs.orgrsc.org | |
| N3 | Unsubstituted, double bond character | acs.orgrsc.org | |
| 2-Substituted | N1 | Unsubstituted, double bond character | acs.orgrsc.org |
| N2 | Substituted (e.g., alkylated) | acs.orgrsc.org | |
| N3 | Unsubstituted, double bond character | acs.orgrsc.org |
This table is interactive. Users can sort the data by clicking on the column headers.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY), are essential for the definitive structural assignment of complex molecules like substituted triazoles. researchgate.net
COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. sdsu.edu This is useful for assigning protons on substituents and confirming their structure.
HMBC experiments are particularly crucial as they reveal long-range correlations (typically over two or three bonds) between protons and carbons (¹H-¹³C) or protons and nitrogens (¹H-¹⁵N). youtube.com For this compound, an HMBC experiment would show a correlation between the protons of the N-methyl group and the C5 carbon of the triazole ring. The absence of a correlation between these methyl protons and the C4 carbon would further confirm the 2,4-substitution pattern. arkat-usa.org The ¹H-¹⁵N HMBC experiment is especially powerful for assigning the nitrogen signals and confirming the site of alkylation by observing correlations between the N-alkyl protons and the ring nitrogens. rsc.org
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination
Obtaining a single crystal of sufficient quality is the prerequisite for SCXRD analysis. For triazole derivatives, a common method for crystal growth is slow evaporation of a saturated solution. nih.govmdpi.com The choice of solvent is critical and is often determined empirically. Solvents such as methanol, ethanol, or dimethylformamide (DMF) have been successfully used to grow crystals of triazole analogs. mdpi.comnih.gov The process typically involves dissolving the purified compound in the chosen solvent, filtering the solution to remove any impurities, and allowing the solvent to evaporate slowly at room temperature over several days or weeks. nih.gov
Once a suitable crystal is obtained, it is mounted on a diffractometer. Data collection involves irradiating the crystal with monochromatic X-rays (commonly Mo-Kα radiation) and recording the diffraction pattern as the crystal is rotated. nih.gov The collected data are then processed to solve and refine the crystal structure, yielding a detailed model of the molecule. mdpi.comnih.gov This analysis provides definitive proof of the connectivity and isomeric form, such as confirming the N2 substitution in 2H-1,2,3-triazole systems.
Refinement Procedures and Visualization Tools (e.g., SHELXL, WinGX/ORTEP) for Molecular Architecture
The determination of the three-dimensional arrangement of atoms in this compound and its analogs is achieved through single-crystal X-ray diffraction. The refinement of the crystal structure data is a critical step, for which software packages like SHELXL are the standard. nih.gov These programs utilize a full-matrix least-squares procedure based on F² to refine the structural model.
In typical refinement processes for triazole derivatives, non-hydrogen atoms are refined with anisotropic displacement parameters, which describe the thermal motion of the atoms in three dimensions. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model. nih.gov For instance, in the refinement of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, all hydrogen atoms were positioned geometrically and refined with Uiso(H) values set as a multiple of the Ueq of their parent carbon atom. nih.gov
Visualization of the refined molecular structure is commonly accomplished using tools like WinGX and ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program). nih.gov These programs generate diagrams that depict the atoms as ellipsoids, representing their thermal motion, providing a clear and detailed view of the molecular architecture. For example, the molecular structure of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole reveals the relative orientations of the substituted phenyl and triazole rings. nih.gov
A summary of typical crystallographic refinement parameters for analogous triazole compounds is presented in Table 1. This data, while not specific to this compound, provides a reference for the expected values in a high-quality structural determination.
Table 1: Example Crystallographic Data and Refinement Parameters for Substituted 1,2,3-Triazole Analogs
| Parameter | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole nih.gov | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate nih.gov |
|---|---|---|
| Formula | C₁₅H₉ClF₃N₃ | C₅H₇N₃O₂ |
| Molar Mass ( g/mol ) | 323.70 | 141.14 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 30.7475 (16) | 3.9482 (10) |
| b (Å) | 5.8877 (3) | 7.9549 (15) |
| c (Å) | 15.4364 (8) | 21.655 (4) |
| β (°) | 105.470 (5) | 92.05 (2) |
| Volume (ų) | 2693.2 (2) | 679.7 (2) |
| Z | 8 | 4 |
| R[F² > 2σ(F²)] | 0.041 | 0.042 |
| wR(F²) | 0.091 | 0.119 |
| Goodness-of-fit (S) | 1.07 | 1.07 |
Vibrational Spectroscopy (Infrared, IR) for Functional Group Confirmation and Bond Analysis
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an essential tool for confirming the presence of functional groups and analyzing the bonding within a molecule. The IR spectrum of a triazole compound provides a unique fingerprint based on the vibrational modes of its constituent atoms.
For 1,2,3-triazole derivatives, several characteristic absorption bands can be identified. The stretching vibrations of the C-H bonds in the triazole ring typically appear in the region of 3100-3200 cm⁻¹. The N=N stretching vibration within the triazole ring is also a key diagnostic peak, often observed in the range of 1400-1500 cm⁻¹. Furthermore, C-N stretching vibrations can be expected in the 1000-1350 cm⁻¹ region.
In a study of various 1,4-substituted 1,2,3-triazole derivatives, the N=N stretching of the triazolyl groups was observed in the range of 1417–1424 cm⁻¹. nih.gov Another investigation on 1,2,4-triazoles showed characteristic aromatic C-H stretching peaks around 3097 and 3032 cm⁻¹, and a vibration peak for -N=N- stretching at 1543 cm⁻¹. researchgate.net For 4-Chloro-1H-1,2,3-triazole, the conjugated π-system is noted to absorb in the UV-Vis spectrum around 260–280 nm, with shifts influenced by the chloro-substituent.
Table 2: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C-H (triazole ring) | 3100 - 3200 | Stretching |
| C-H (methyl group) | 2950 - 3000 | Stretching |
| N=N (triazole ring) | 1400 - 1500 | Stretching |
| C-N (triazole ring) | 1000 - 1350 | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular weight can be calculated from its chemical formula, C₃H₄ClN₃.
The electron ionization (EI) mass spectra of substituted 1,2,3-triazoles often show a strong molecular ion peak (P⁺). rsc.org Subsequent fragmentation is highly dependent on the nature and position of the substituents. rsc.org Common fragmentation pathways for the 1,2,3-triazole ring involve the initial loss of a stable neutral molecule, such as nitrogen (N₂) or hydrogen cyanide (HCN). rsc.org
For instance, the fragmentation of 1,2,3-triazoles can lead to prominent ions such as [P - N₂]⁺ and [P - HCN]⁺. rsc.org The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.
While the specific mass spectrum for this compound is not detailed in the available literature, a closely related isomer, 4-Chloromethyl-2-methyl-2H- nih.govrsc.orgtriazole, has a reported molar mass of 131.56 g/mol . chembk.com Based on this, the expected molecular ion peak for this compound would also be around m/z 131 and 133 (due to ³⁵Cl and ³⁷Cl isotopes).
A plausible fragmentation pattern for this compound is outlined in Table 3, based on general fragmentation mechanisms of substituted 1,2,3-triazoles.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment | Fragment Lost |
|---|---|---|
| 131/133 | [C₃H₄ClN₃]⁺ | (Molecular Ion) |
| 103/105 | [C₃H₄N]⁺ | N₂ |
| 96 | [C₂H₄N₃]⁺ | Cl |
| 78/80 | [C₂H₂Cl]⁺ | CH₂N₂ |
Computational Chemistry and Theoretical Studies on 4 Chloro 2 Methyl 2h 1,2,3 Triazole
Density Functional Theory (DFT) Calculations for Molecular Properties and Geometry
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the molecular properties and geometries of various chemical systems with a favorable balance between accuracy and computational cost.
Geometry Optimization and Vibrational Analysis of Triazole Structures
The geometric parameters of 4-Chloro-2-methyl-2H-1,2,3-triazole can be theoretically determined through geometry optimization using DFT methods, such as B3LYP, often paired with basis sets like 6-311++G**. nih.gov These calculations predict the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface. For the 2H-1,2,3-triazole ring, all atoms are expected to be coplanar, a characteristic feature of aromatic systems. nih.gov The substitution of a hydrogen atom at the 4-position with a chlorine atom and at the 2-position nitrogen with a methyl group will induce changes in the bond lengths and angles of the triazole ring compared to the unsubstituted parent molecule.
Vibrational analysis, typically performed after geometry optimization, calculates the harmonic vibrational frequencies of the molecule. These theoretical frequencies are instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net For triazole derivatives, characteristic vibrational modes include C-H stretching, N-N stretching, C-N stretching, and ring deformation modes. nih.govresearchgate.net The presence of the chloro and methyl substituents will introduce additional vibrational modes, such as C-Cl stretching and various C-H bending and stretching modes associated with the methyl group. The calculated vibrational frequencies for related 1,2,3-triazole systems have shown good agreement with experimental data, validating the use of DFT for this purpose. nih.govacs.org
| Parameter | Description | Expected Value/Range |
|---|---|---|
| C4-C5 Bond Length | The bond distance between the two carbon atoms in the triazole ring. | ~1.35 - 1.37 Å |
| N1-N2 & N2-N3 Bond Lengths | The bond distances between the nitrogen atoms in the 2H-triazole ring. In the 2H isomer, these are expected to be approximately equal. | ~1.30 - 1.33 Å |
| C-N Bond Lengths | The bond distances between the carbon and nitrogen atoms in the triazole ring. | ~1.33 - 1.36 Å |
| C4-Cl Bond Length | The bond distance between the carbon at position 4 and the chlorine atom. | ~1.72 - 1.75 Å |
| N2-CH3 Bond Length | The bond distance between the nitrogen at position 2 and the methyl carbon. | ~1.45 - 1.48 Å |
| Triazole Ring Vibrations | Stretching and deformation modes of the heterocyclic ring. | ~900 - 1500 cm-1 |
| C-Cl Stretch | The characteristic stretching frequency of the carbon-chlorine bond. | ~650 - 850 cm-1 |
Electronic Structure Analysis of Chlorinated Triazoles
The electronic properties of this compound are significantly influenced by its substituents. Understanding these properties is crucial for predicting the molecule's reactivity and potential applications.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1,2,3-Triazole (Parent) | -7.0 to -7.5 | -0.5 to 0.0 | ~6.5 - 7.5 |
| Substituted 1,2,3-Triazole 1 | -6.85 | -1.54 | 5.31 |
| Substituted 1,2,3-Triazole 2 | -7.11 | -1.89 | 5.22 |
| This compound (Predicted) | Lowered by Cl | Lowered by Cl | Modulated by substituents |
Charge Distribution and Electrostatic Potential Mapping
The charge distribution within a molecule provides valuable information about its polarity and reactive sites. Molecular Electrostatic Potential (MEP) maps are a visual representation of the electrostatic potential on the electron density surface of a molecule. irjweb.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. irjweb.comresearchgate.net
For this compound, the nitrogen atoms of the triazole ring are expected to be the most electron-rich centers, displaying a negative electrostatic potential. researchgate.net The chlorine atom, despite its high electronegativity, can exhibit a phenomenon known as the "sigma-hole," where a region of positive electrostatic potential can exist along the extension of the C-Cl bond, making it a potential site for halogen bonding interactions. The hydrogen atoms of the methyl group will exhibit a positive potential. The MEP map provides a comprehensive picture of the molecule's reactivity towards electrophiles and nucleophiles. nih.gov
Theoretical Insights into Reaction Mechanisms and Pathways of Triazole Synthesis and Transformation
Computational chemistry offers significant insights into the mechanisms of chemical reactions, including the synthesis and transformation of triazoles. The most common method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. organic-chemistry.orgwikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov
Theoretical studies can elucidate the reaction pathway by calculating the energies of reactants, transition states, and products. For the synthesis of this compound, a potential route could involve the cycloaddition of methylazide with a chloro-substituted alkyne. Computational modeling can help predict the feasibility of such a reaction and the preferred regioisomer. Furthermore, theoretical calculations can be used to study the transformation of the triazole ring, such as electrophilic substitution reactions. For instance, the nitration of a triazole ring can be modeled to understand the directing effects of existing substituents like the chloro and methyl groups.
Aromaticity and Stability Assessments of 1,2,3-Triazole Isomers and Derivatives
The 1,2,3-triazole ring is considered an aromatic heterocycle, possessing a delocalized π-electron system that contributes to its stability. reddit.com Aromaticity can be assessed using various computational methods, including the Nucleus-Independent Chemical Shift (NICS) index. scilit.com NICS values are calculated at the center of the ring, with negative values indicating aromaticity and positive values indicating anti-aromaticity.
Future Research Directions and Perspectives in 4 Chloro 2 Methyl 2h 1,2,3 Triazole Chemistry
Innovations in Regioselective and Sustainable Synthetic Methodologies for Halogenated Triazoles
The synthesis of halogenated triazoles, key intermediates for a vast array of functionalized molecules, is a cornerstone of their chemistry. researchgate.netresearchgate.net Future research will undoubtedly focus on developing more efficient, regioselective, and sustainable synthetic methods.
Current methods, largely based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have proven effective for creating 1,4-disubstituted 1,2,3-triazoles. nih.govacs.orglongdom.org However, the demand for structural diversity, particularly for 1,5-disubstituted and 1,4,5-trisubstituted triazoles, necessitates the exploration of new catalytic systems. mdpi.combeilstein-journals.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as a powerful tool for selectively producing 1,5-disubstituted triazoles, and further development of this and other metal-catalyzed reactions is a promising avenue. nih.govacs.org
A significant push towards "green chemistry" is anticipated to drive innovation in this area. nih.govresearchgate.netrsc.org This includes the development of metal-free synthetic routes, the use of environmentally benign solvents, and the application of alternative energy sources like ultrasound and mechanochemistry to reduce energy consumption and waste. nih.govrsc.org The design of recyclable catalysts is another critical aspect of sustainable synthesis. nih.gov
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques and computational chemistry.
NMR and mass spectrometry will continue to be indispensable tools for characterizing intermediates and products, providing vital clues about reaction pathways. rsc.orgnih.govijsr.net X-ray crystallography offers definitive structural information, confirming the regioselectivity of reactions and revealing the three-dimensional arrangement of atoms in molecules. acs.orgresearchgate.net
Computational chemistry has emerged as a powerful predictive tool, capable of modeling reaction pathways, calculating activation energies, and explaining the origins of regioselectivity. wvu.eduadvancedsciencenews.comyoutube.com By simulating the interactions between reactants and catalysts, computational models can guide the design of new catalysts and substrates for improved reaction outcomes. advancedsciencenews.com This in-silico approach can significantly reduce the time and resources required for experimental screening. youtube.com The combination of experimental data from spectroscopy with theoretical insights from computational studies will provide a comprehensive picture of the mechanistic details of chlorotriazole synthesis.
Expansion of Applications in Novel Materials and Catalytic Systems
The unique properties of the triazole ring, including its aromaticity, stability, and ability to coordinate with metals, make it an attractive building block for a wide range of materials. nih.govresearchgate.netfrontiersin.org Future research is expected to expand the applications of 4-Chloro-2-methyl-2H-1,2,3-triazole and other halogenated triazoles in materials science and catalysis.
In materials science, triazole derivatives are being explored for their use in:
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the triazole ring makes it suitable for use as an electron-transport and hole-blocking material. researchgate.net
Polymers and Metal-Organic Frameworks (MOFs): The ability of triazoles to act as ligands allows for the construction of complex, functional materials with potential applications in gas storage, separation, and catalysis. researchgate.net
Energetic Materials: The high nitrogen content of the triazole ring contributes to its potential use in the development of green explosives. researchgate.net
In the realm of catalysis, triazole derivatives are showing promise as ligands for transition metal catalysts. wvu.edu The electronic properties of the triazole ring can be tuned by the introduction of substituents, allowing for the fine-tuning of the catalyst's activity and selectivity. wvu.edu The development of new triazole-based ligands could lead to breakthroughs in various catalytic transformations.
Exploration of New Chemical Reactivities and Transformations of the Chlorotriazole Scaffold
The chloro substituent on the triazole ring serves as a versatile handle for a variety of chemical transformations, opening up avenues for the synthesis of a diverse range of functionalized molecules. researchgate.net Future research will focus on exploring new reactions and expanding the synthetic utility of the chlorotriazole scaffold.
The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 4-position of the triazole ring. researchgate.net Furthermore, the halogenated triazole can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. researchgate.netresearchgate.net
Investigating the reactivity of the triazole ring itself, in conjunction with the chloro substituent, will also be a key area of research. This could involve exploring cycloaddition reactions, ring-opening reactions, and other transformations that could lead to the synthesis of novel heterocyclic systems. researchgate.net The ability to perform late-stage modifications of the chlorotriazole scaffold is particularly valuable for the synthesis of complex molecules with potential biological activity. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 4-Chloro-2-methyl-2H-1,2,3-triazole?
The compound is commonly synthesized via cyclization reactions. For example, hydrazide derivatives can be refluxed in DMSO for 18 hours, followed by distillation under reduced pressure and crystallization (water-ethanol mixtures yield ~65% purity) . Alternative methods involve reacting acid chlorides with hydrazine hydrate under conventional heating to form triazole intermediates .
Q. How is structural elucidation performed for triazole derivatives like this compound?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is standard for determining molecular geometry and crystal packing. Tools such as WinGX and ORTEP for Windows assist in data refinement and visualization of anisotropic displacement ellipsoids .
Q. What in vitro assays are used to evaluate the biological activity of triazole derivatives?
Basic screening involves antimicrobial or antifungal assays (e.g., agar diffusion methods). Schiff base derivatives of triazoles, synthesized by reacting amino-triazoles with substituted benzaldehydes in ethanol under reflux, are tested against bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in triazole synthesis?
Regioselective synthesis of N2-substituted triazoles can be achieved using catalysts like in situ-generated sulfonic acid, which directs substitution patterns. For example, alcohol coupling with N-sulfonyl-triazoles under catalytic conditions enhances selectivity .
Q. What strategies address discrepancies in crystallographic data refinement for halogenated triazoles?
For anisotropic displacement or twinned data, SHELXL’s advanced features (e.g., TWIN/BASF commands) and high-resolution refinement are critical. Validation tools in WinGX, such as RIGU and ADDSYM, help resolve symmetry-related conflicts .
Q. How do structural modifications (e.g., alkylene linkers) influence the biological activity of triazole derivatives?
Introducing alkylene linkers between triazole and nucleobase moieties (e.g., uracil or quinazolin-2,4-dione) alters bioactivity. Longer linkers enhance membrane permeability, while shorter ones improve target binding. Computational docking studies complement experimental IC50 measurements .
Q. What methodologies resolve contradictions in thermal decomposition data for nitro-functionalized triazoles?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N2/O2) clarify decomposition pathways. Comparing results with theoretical models (e.g., density functional theory for nitro-triazoles) validates mechanisms .
Q. How are continuous flow reactors utilized to scale up triazole synthesis industrially?
Flow reactors optimize exothermic reactions (e.g., cyclization of chlorobenzyl thioureas under acidic conditions) by enhancing heat dissipation and reducing side products. Automated systems enable real-time monitoring of parameters like pH and temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
